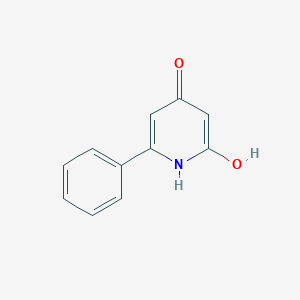
2(1H)-Pyridone, 4-hydroxy-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridone, 4-hydroxy-6-phenyl-, also known as 2(1H)-Pyridone, 4-hydroxy-6-phenyl-, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyridone, 4-hydroxy-6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridone, 4-hydroxy-6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits a range of pharmacological activities, including:
- Anticancer Activity: Studies have shown that derivatives of 2(1H)-Pyridone can inhibit the growth of various cancer cell lines. For example, N-phenyl-4-hydroxy-6-methyl-2-quinolone derivatives demonstrated significant inhibitory effects against human colorectal adenocarcinoma cell lines with IC50 values ranging from 13 µM to 337 µM, indicating their potential as anticancer agents .
- Antimicrobial Effects: Pyridinone derivatives have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics .
Synthesis and Structure-Activity Relationship:
Research indicates that modifications to the phenyl group and other substituents on the pyridinone core can significantly influence biological activity. For instance, the introduction of halogens or alkoxy groups has been associated with enhanced potency against specific targets .
Agricultural Applications
Phytotoxic Activity:
The compound has been evaluated for its phytotoxic effects on various plant species. In a study assessing the impact on Ipomoea grandifolia and Cucumis sativus, certain derivatives showed selective activity against dicotyledonous species at specific concentrations, suggesting potential applications as herbicides or growth regulators in agriculture .
Chemical Synthesis
Multicomponent Reactions:
2(1H)-Pyridone is often synthesized through multicomponent reactions (MCRs), which allow for the efficient creation of complex structures with diverse biological activities. These methods are advantageous for producing libraries of compounds for screening in drug discovery .
Table 1: Biological Activities of 2(1H)-Pyridone Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Phenyl-4-hydroxy-6-methyl-2-quinolone | Contains a quinolone core | Anticancer (IC50 values: 13 µM - 337 µM) |
| 4-Hydroxycoumarin | Coumarin structure with hydroxyl group | Anticoagulant, anti-inflammatory effects |
| Pyrano[3,2-c]quinolone | Fused ring system | Antimicrobial properties |
Table 2: Phytotoxic Effects on Various Plant Species
| Compound Name | Target Species | Effective Concentration (mol/g) | Observed Effect |
|---|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one | Ipomoea grandifolia | 6.7×10−8 | Significant growth inhibition |
| Cucumis sativus | 6.7×10−8 | Moderate growth inhibition |
Case Studies
Case Study 1: Anticancer Activity Assessment
A series of N-substituted pyridinones were synthesized and evaluated for their anticancer properties against colorectal cancer cell lines. The study revealed that certain modifications led to increased cytotoxicity, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Agricultural Application Testing
In a controlled experiment, various derivatives were tested for their phytotoxic effects on selected plant species. The results indicated that specific compounds could serve as effective herbicides, particularly against dicots, paving the way for further research into their agricultural applications .
属性
CAS 编号 |
17424-17-8 |
|---|---|
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
4-hydroxy-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |
InChI 键 |
HWBYIZIHSOFIDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)O |
手性 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
同义词 |
4-Hydroxy-6-phenyl-2(1H)-pyridone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















